5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Description
Properties
Molecular Formula |
C9H10BFO3 |
|---|---|
Molecular Weight |
195.99 g/mol |
IUPAC Name |
(5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborol-4-yl)methanol |
InChI |
InChI=1S/C9H10BFO3/c1-5-9-6(4-12)8(11)3-2-7(9)10(13)14-5/h2-3,5,12-13H,4H2,1H3 |
InChI Key |
BPWKZIYRROBJLJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C(O1)C)C(=C(C=C2)F)CO)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Routes to Benzoxaboroles
The synthesis of benzoxaboroles typically involves the construction of the boron-oxygen heterocyclic ring from suitably functionalized aromatic precursors. Two main synthetic strategies are commonly employed:
Method A (Grignard or Organolithium Route):
An ortho-substituted aromatic compound (e.g., ortho-toluidine derivatives) undergoes halogenation under Sandmeyer conditions to give ortho-halogenated toluenes. These are then converted into Grignard or organolithium reagents, which react with borate esters (e.g., tributyl borate) to form boronic acids. Subsequent bromination and hydrolysis yield hydroxymethyl-substituted boronic acids, which cyclize under acidic conditions to form benzoxaboroles. This method is well-documented and allows for introduction of substituents at the 5-position, including fluorine.Method B (Diazaborine Intermediate Route):
Starting from benzaldehyde derivatives, reaction with p-toluenesulfonylhydrazide forms hydrazones, which are then treated with boron tribromide in the presence of Lewis acid catalysts (e.g., ferric chloride). This leads to diazaborine intermediates that can be hydrolyzed and cyclized to benzoxaboroles. This approach is useful for synthesizing benzoxaboroles with various substituents and is documented in Liebigs Annalen der Chemie.
Specific Preparation of 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
The compound features a fluorine atom at the 5-position, a hydroxymethyl group at the 4-position, and a methyl group at the 3-position on the benzoxaborole scaffold. The preparation involves the following key steps:
Formation of the Hydroxymethyl Group
The hydroxymethyl group at the 4-position is introduced through bromination followed by hydrolysis. For instance, bromomethylbenzene boronic acids are prepared by brominating methyl-substituted boronic acids with N-bromosuccinimide, then hydrolyzing to the hydroxymethyl derivative.
Alternatively, reduction of aldehyde intermediates with sodium borohydride followed by acidic treatment leads to cyclization forming the benzoxaborole ring with the hydroxymethyl substituent.
Incorporation of the Methyl Group at the 3-Position
Synthetic Sequence Summary
Alternative Routes and Variations
The preparation of benzoxaboroles with fused aromatic rings or additional substituents can also be achieved by reacting aromatic compounds containing hydroxymethyl groups with organolithium reagents and organoborates in inert solvents.
Modifications at other positions (e.g., C3 methylation) have been explored to optimize biological properties, although increased methylation at C3 may reduce potency in some cases.
Research Findings and Comparative Analysis
Biological Activity Correlation
Fluorine substitution at the 5-position of benzoxaboroles is generally tolerated and can enhance biological activity. The presence of a hydroxymethyl group at the 4-position is essential for the boron heterocycle's stability and reactivity.
Methylation at the 3-position influences pharmacokinetics but may reduce potency, indicating a trade-off between metabolic stability and activity.
Synthetic Efficiency and Yields
The Grignard/organolithium approach (Method A) offers a versatile and relatively high-yielding route to benzoxaboroles with diverse substituents, including the target compound.
The diazaborine intermediate method (Method B) provides an alternative route, especially when starting from benzaldehyde derivatives, but may involve more steps and intermediate handling.
Data Table: Key Synthetic Parameters
| Parameter | Method A (Grignard/Organolithium) | Method B (Diazaborine Intermediate) |
|---|---|---|
| Starting materials | Ortho-halogenated toluenes | Benzaldehyde derivatives |
| Key reagents | Grignard or organolithium reagents, borate esters | Boron tribromide, Lewis acid catalysts |
| Reaction conditions | Inert solvents, low temperature | Dry solvents, controlled acidity |
| Cyclization step | Acid-catalyzed | Hydrolysis and acid-catalyzed |
| Typical yields | Moderate to high | Moderate |
| Scalability | High | Moderate |
| Functional group tolerance | Good | Moderate |
Chemical Reactions Analysis
Reactivity Profile
The compound exhibits distinct reactivity patterns due to its boron, hydroxymethyl, and fluorine substituents:
Nucleophilic Reactions
-
Boron-mediated reactions : The boron atom acts as a Lewis acid, enabling nucleophilic attacks by oxygen or nitrogen nucleophiles. This property is critical for forming stable complexes with biological targets .
-
Hydroxymethyl group reactivity :
Electrophilic Reactions
-
Fluorine effects : The electron-withdrawing fluorine enhances electrophilicity at adjacent positions, facilitating substitutions or additions .
-
Boron–oxygen bond cleavage : The B–OH bond can undergo hydrolysis under acidic/basic conditions, generating borate intermediates .
Reaction with Sodium Cyanoborohydride
In reductive amination, the hydroxymethyl group reacts with amines to form imine intermediates, which are reduced to secondary amines. For example:
textReaction: RCHO + R₂NH → RCH=N–R₂ (imine) → RCH₂–N–R₂ (secondary amine) Conditions: NaBH₃CN, DMF, 20°C for 16 h[5].
Yields : 14–15% for analogous compounds .
Palladium-Mediated Borylation
This step is pivotal for constructing the benzoxaborole scaffold:
textAr–X + B₂pin₂ → Ar–B(pin) → Ar–B(OH)₂ (via hydrolysis)[4].
Key Factors :
-
Catalyst : Pd(OAc)₂ with ligands like SPhos.
-
Boron Source : Bis(pinacolato)diboron (B₂pin₂).
Anti-Wolbachia Activity
Boron-containing pleuromutilins, including derivatives of this compound, show potent activity against Wolbachia endosymbionts in filarial parasites. Fluorine substitution (e.g., at position 7) improves pharmacokinetic properties and enhances binding affinity .
Anticancer Potential
The benzoxaborole core interacts with thioredoxin reductase (TrxR), a critical enzyme in cancer cell survival. Substituents like fluorine and hydroxymethyl may modulate TrxR inhibition .
Reaction Conditions for Reductive Amination
| Compound | Reagent | Yield | Conditions |
|---|---|---|---|
| Analog 7 | NaBH₃CN | 14% | DMF, 20°C, 16 h |
| Analog 8 | NaBH₃CN | 15% | DMF, 20°C, 16 h |
Physicochemical Trends
Scientific Research Applications
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or as a ligand for receptor binding.
Materials Science: Its boron-containing structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving boron-containing molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity and function .
Comparison with Similar Compounds
Tavaborole (5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol)
- Structure : Lacks the hydroxymethyl and methyl groups present in the target compound, with only a fluorine atom at position 4.
- Properties :
5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Structure : Features two methyl groups at position 3 instead of the hydroxymethyl and methyl groups at positions 3 and 4.
- Properties :
- Key Difference : The dimethyl substitution increases lipophilicity, which may enhance membrane permeability but reduce solubility compared to the hydroxymethyl-containing target compound.
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
- Structure : Chlorine substituent at position 4 instead of hydroxymethyl and methyl groups.
- Properties: Molecular weight: 168.39 g/mol.
- Key Difference : The chloro-substituted analog may exhibit stronger enzyme inhibition but lower metabolic stability compared to the target compound.
Table 1: Comparative Data for Benzoxaborole Derivatives
Key Observations:
Solubility : The target compound’s hydroxymethyl group improves solubility compared to the dimethyl and chloro analogs.
Lewis Acidity : Chlorine and fluorine substituents increase boron’s electrophilicity, but the hydroxymethyl group’s electron-donating effect in the target compound may moderate this, balancing reactivity and stability.
Biological Activity : Tavaborole’s clinical success highlights the importance of fluorine in antifungal activity. The target compound’s additional substituents may broaden its therapeutic scope or improve pharmacokinetics.
Biological Activity
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial treatments. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHB F O
- Molecular Weight : 195.99 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 1
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is part of a class of compounds known as benzoxaboroles. These compounds exhibit their biological effects primarily through the inhibition of specific enzymes and pathways involved in inflammatory processes. A notable mechanism includes:
- Inhibition of Pro-inflammatory Cytokines : The compound has shown efficacy in inhibiting the release of pro-inflammatory cytokines such as TNF-alpha, IL-12, and IL-23, which are critical mediators in conditions like psoriasis and atopic dermatitis .
Anti-inflammatory Activity
Research indicates that benzoxaboroles like 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol possess potent anti-inflammatory properties. For instance:
- Crisaborole , a related benzoxaborole compound, has demonstrated significant reductions in inflammation markers in clinical trials for psoriasis treatment . The structural similarities suggest that 5-Fluoro-4-(hydroxymethyl)-3-methyl may exhibit comparable effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Anti-Wolbachia Activity : In vitro studies have shown that related benzoxaboroles can effectively target Wolbachia, a bacterium associated with various filarial infections. This suggests potential applications in treating diseases such as onchocerciasis and lymphatic filariasis .
Table 1: Summary of Biological Activities
Case Study: Crisaborole in Psoriasis Treatment
Crisaborole (AN2728) has been pivotal in understanding the therapeutic potential of benzoxaboroles. In clinical trials, it was shown to significantly improve skin clearance in patients with moderate to severe psoriasis compared to placebo . This sets a precedent for further investigation into similar compounds like 5-Fluoro-4-(hydroxymethyl)-3-methyl.
Q & A
Q. What is the optimized synthetic route for 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, and how can yield be improved?
The synthesis involves sequential reactions starting with 2-bromo-5-fluorobenzaldehyde and trimethoxymethane in methanol under acidic conditions, followed by n-BuLi-mediated boronation and NaBH₄ reduction. Key steps include:
- Step 1 : Acid-catalyzed acetal formation (H₂SO₄, reflux) to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene (96% yield).
- Step 2 : Borate esterification using triethyl borate at -78°C, yielding 4-fluoro-2-formylphenylboronic acid (49% yield after recrystallization).
- Step 3 : Reduction of the aldehyde group with NaBH₄ in methanol (51% yield). Optimization strategies include adjusting stoichiometry (e.g., excess NaBH₄ for complete reduction), solvent purity, and crystallization conditions to minimize losses during purification .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this benzoxaborole?
- NMR Spectroscopy : ¹H NMR (e.g., 5.08 ppm for the hydroxymethyl group), ¹⁹F NMR (-113.51 ppm for fluorine), and ¹¹B NMR (32.0 ppm confirming boron coordination) are essential for verifying substituents and electronic environments .
- X-ray Crystallography : Reveals planar molecular geometry (max deviation 0.035 Å) and hydrogen-bonded dimers (O–H⋯O, R₂²(8) motif), which stabilize the crystal lattice .
- Melting Point Analysis : 135–136°C (reported) serves as a purity indicator .
Advanced Research Questions
Q. How do intermolecular hydrogen-bonding interactions in the crystal structure influence the compound’s physicochemical and biological properties?
The O–H⋯O dimerization observed in the crystal lattice enhances thermal stability and may reduce aqueous solubility due to strong intermolecular forces. This dimeric arrangement could also shield the boron-hydroxyl group, potentially affecting its reactivity in biological systems (e.g., antifungal activity by modulating target binding) . Researchers should compare solubility profiles of crystalline vs. amorphous forms and assess bioavailability implications.
Q. What methodologies resolve contradictions in reported biological activities of benzoxaborole derivatives?
Discrepancies in antifungal efficacy (e.g., varying MIC values across studies) often arise from differences in:
- Assay Conditions : Broth dilution (quantitative) vs. agar diffusion (qualitative) methods.
- Microbial Strains : Species-specific sensitivity (e.g., Candida albicans vs. Aspergillus fumigatus).
- Compound Purity : Trace impurities from synthesis (e.g., residual Li salts) can skew results. Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended to validate activity .
Q. What structural modifications enhance the antifungal potency of this benzoxaborole while reducing off-target effects?
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., morpholine at position 3) improves solubility and target affinity. Evidence shows that morpholine derivatives achieve >97% yield in reductive amination reactions, enhancing pharmacokinetic profiles .
- SAR Studies : Systematic variation of the hydroxymethyl and fluorine substituents via in vitro enzymatic assays (e.g., Leucyl-tRNA synthetase inhibition) coupled with molecular docking to identify critical binding interactions.
- Toxicity Screening : Parallel assessment in mammalian cell lines (e.g., HepG2) to evaluate selectivity indices .
Methodological Considerations
- Purity Assessment : Combine HPLC (≥95% purity), NMR integration, and elemental analysis.
- Data Reproducibility : Replicate synthesis and bioassays under controlled humidity (boron compounds are hygroscopic).
- Computational Tools : Density Functional Theory (DFT) to model hydrogen-bonding networks and predict stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
